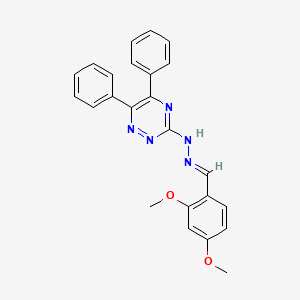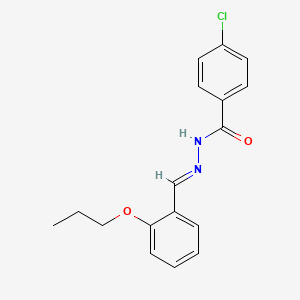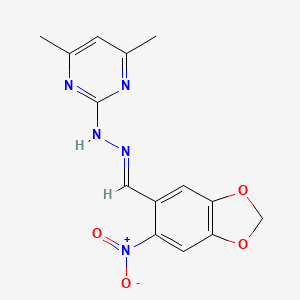
5-(4-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone, commonly known as CBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBF has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CBF in exhibiting its biological activities is not fully understood. However, it has been reported that CBF may interact with DNA and inhibit the activity of certain enzymes, leading to cell death in cancer cells. In addition, CBF has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
CBF has been reported to exhibit various biochemical and physiological effects. In cancer cells, CBF has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of certain proteins involved in cancer cell survival. In addition, CBF has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells.
Advantages and Limitations for Lab Experiments
CBF has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, CBF has some limitations, including its limited solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the research on CBF. One potential direction is to study the effect of CBF on different types of cancer cells and to investigate its potential use in combination with other anticancer drugs. Another direction is to study the environmental fate and transport of CBF and its potential impact on the environment. In addition, further studies are needed to elucidate the mechanism of action of CBF and to explore its potential use in other fields, such as agriculture and material science.
Conclusion:
In conclusion, CBF is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBF has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. CBF has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on CBF, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
CBF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CBF has been shown to exhibit anticancer, antitumor, and antiviral activities. In agriculture, CBF has been used as a plant growth regulator, and in environmental science, CBF has been studied for its potential use as a fluorescent probe for detecting heavy metal ions.
properties
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-7-5-12(6-8-13)16-10-9-14(23-16)11-20-22-18-21-15-3-1-2-4-17(15)24-18/h1-11H,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQKHOMMQGCKE-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-fluorobenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3857667.png)

![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3857680.png)
![1-phenylethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857685.png)
![N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B3857703.png)

![3-[(2-thienylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857714.png)

![3-methyl-N-{4-[(5-methyl-3-furoyl)amino]phenyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B3857732.png)
![3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857751.png)
![N-{1-[3-(4-methoxyphenyl)acryloyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}-N-phenylacetamide](/img/structure/B3857755.png)


